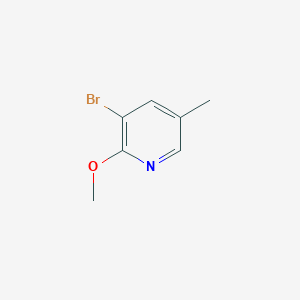

3-Bromo-2-methoxy-5-methylpyridine

描述

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and agrochemicals. The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, can be functionalized with various substituents to modulate its chemical and biological properties. The introduction of a bromine atom, a methoxy (B1213986) group, and a methyl group onto the pyridine core, as seen in 3-Bromo-2-methoxy-5-methylpyridine, creates a molecule with distinct electronic and steric characteristics that can be strategically exploited in chemical reactions.

The bromine atom, in particular, serves as a key functional handle. It is a good leaving group in nucleophilic substitution reactions and is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reactivity allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring, enabling the construction of complex molecular architectures.

Significance of the this compound Motif in Heterocyclic Synthesis

The this compound motif is a valuable precursor for the synthesis of more complex heterocyclic systems. The strategic placement of its functional groups allows for sequential and site-selective reactions. For instance, the bromine atom can be utilized in a cross-coupling reaction to form a new carbon-carbon bond, while the methoxy group can be later demethylated to reveal a hydroxyl group, providing another site for functionalization.

This versatility makes it an attractive starting material for the creation of diverse chemical libraries, which are essential for the discovery of new drug candidates and agrochemicals. The ability to precisely modify the structure of the pyridine core allows chemists to fine-tune the properties of the final molecules to achieve desired biological activities. nbinno.com

Overview of Research Trajectories for this compound

Current research involving this compound and structurally similar compounds is primarily focused on its application as a key intermediate in the synthesis of novel bioactive molecules. While specific research exclusively centered on this compound is emerging, the broader trends in substituted pyridine chemistry suggest several promising research trajectories:

Medicinal Chemistry: There is significant interest in using substituted pyridines as scaffolds for the development of new therapeutic agents. The structural motifs present in this compound are found in compounds with a wide range of biological activities. Research is likely to explore its use in the synthesis of inhibitors for various enzymes and receptors implicated in disease. The strategic introduction of fluorine atoms into similar pyridine intermediates has been shown to enhance pharmacokinetic properties, a strategy that could be applied to derivatives of this compound. nbinno.com

Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. chempanda.comresearchgate.net The unique substitution pattern of this compound makes it a candidate for the development of new agrochemicals with improved efficacy and environmental profiles. Research in this area would focus on synthesizing derivatives and screening them for pesticidal activity.

Materials Science: The rigid, aromatic structure of the pyridine ring makes it a suitable component for the construction of organic materials with interesting electronic and photophysical properties. Research may explore the incorporation of this motif into polymers, dyes, and other functional materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKLQBZACYGWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620670 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-56-6 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Methoxy 5 Methylpyridine

Direct Synthetic Routes

Direct synthesis of 3-Bromo-2-methoxy-5-methylpyridine involves the introduction of a bromine atom onto a pre-existing 2-methoxy-5-methylpyridine (B82227) backbone. This approach is attractive for its atom economy and potentially shorter synthesis time.

Precursor Selection and Optimization

The primary precursor for this direct route is 2-methoxy-5-methylpyridine . The synthesis of this precursor is a crucial first step. A common method begins with the more readily available 2-hydroxy-5-methylpyridine (B17766) . This starting material can be synthesized from 2-amino-5-methylpyridine (B29535) via a diazotization reaction followed by hydrolysis. Specifically, 2-amino-5-methylpyridine is treated with sodium nitrite (B80452) in an acidic medium like sulfuric acid at low temperatures (0-5°C), followed by heating to facilitate the conversion to the hydroxyl group, yielding 2-hydroxy-5-methylpyridine. orgsyn.org

Once 2-hydroxy-5-methylpyridine is obtained, it can be converted to 2-methoxy-5-methylpyridine via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base and reacting the resulting alkoxide with a methylating agent.

Reaction Conditions and Mechanistic Considerations

The direct bromination of 2-methoxy-5-methylpyridine is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridine (B92270) ring. The methoxy (B1213986) group at the C2 position is an activating, ortho-, para-directing group, while the methyl group at the C5 position is also an activating, ortho-, para-director.

The combined influence of these two groups strongly favors electrophilic attack at the C3 and C6 positions. However, the C2-methoxy group's powerful activating and directing effect, coupled with potential steric hindrance at C6 from the C5-methyl group, makes the C3 position the most probable site for bromination.

Common brominating agents for such reactions include N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent. pipzine-chem.comgoogle.com The reaction conditions must be carefully controlled to prevent over-bromination or side reactions.

Table 1: Proposed Conditions for Direct Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 2-methoxy-5-methylpyridine | The substrate for electrophilic bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | Provides the electrophilic bromine species. |

| Solvent | Dichloromethane (DCM), Acetonitrile | Inert solvent to facilitate the reaction. |

| Temperature | 0°C to room temperature | Controlled to manage reaction rate and selectivity. |

| Catalyst | (Optional) Lewis acid like FeBr₃ | May be used to polarize the Br-Br bond if using Br₂. |

Multi-step Synthetic Pathways

Multi-step syntheses provide an alternative and often more controlled route to this compound. These pathways typically involve the sequential introduction of functional groups onto the pyridine ring.

Sequential Functionalization Approaches

A common and effective multi-step strategy begins with a readily available precursor like 2-hydroxy-5-methylpyridine . chemicalbook.com The synthesis unfolds in a series of discrete, high-yielding steps:

Synthesis of Precursor : 2-hydroxy-5-methylpyridine is prepared from 2-amino-5-methylpyridine as described previously. orgsyn.org

Regioselective Bromination : The hydroxyl-substituted pyridine is then brominated to install the bromine atom at the C3 position, yielding 3-Bromo-2-hydroxy-5-methylpyridine . pipzine-chem.com

Methoxylation : The final step is the conversion of the hydroxyl group to a methoxy group to furnish the target compound. wikipedia.org

This sequential approach allows for purification at each stage, ensuring a high-purity final product.

Regioselective Bromination Techniques

The key to the multi-step pathway is the highly regioselective bromination of 2-hydroxy-5-methylpyridine . The hydroxyl group at the C2 position is a potent activating group, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already substituted with a methyl group, the bromination occurs with high selectivity at the C3 position. chemimpex.com

The reaction is typically performed using elemental bromine or N-bromosuccinimide (NBS) in an organic solvent. pipzine-chem.com The presence of the hydroxyl group facilitates the electrophilic substitution, often proceeding smoothly under mild conditions.

Table 2: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-hydroxy-5-methylpyridine | pipzine-chem.com |

| Brominating Agent | Liquid Bromine (Br₂) or NBS | pipzine-chem.com |

| Solvent | Dichloromethane or similar organic solvent | pipzine-chem.com |

| Temperature | Low temperature (e.g., 0°C) to room temperature | pipzine-chem.com |

| Product | 3-Bromo-2-hydroxy-5-methylpyridine | pipzine-chem.comsigmaaldrich.com |

Methoxylation Strategies

The final transformation in the multi-step synthesis is the methoxylation of the hydroxyl group in 3-Bromo-2-hydroxy-5-methylpyridine . The most suitable method for this conversion is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

This classic SN2 reaction involves two main steps:

Deprotonation : The acidic proton of the hydroxyl group is removed by a strong base, such as sodium hydride (NaH), to form a sodium pyridinolate intermediate.

Nucleophilic Attack : The resulting alkoxide acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The iodide or sulfate acts as a leaving group, resulting in the formation of the desired ether bond. libretexts.org

The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation and facilitate the SN2 reaction.

Table 3: Methoxylation via Williamson Ether Synthesis

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 3-Bromo-2-hydroxy-5-methylpyridine | Substrate containing the hydroxyl group. | sigmaaldrich.com |

| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. | youtube.com |

| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate | Provides the methyl group and a good leaving group for the SN2 reaction. | libretexts.org |

| Solvent | DMF or THF | Aprotic solvent to facilitate the SN2 reaction. | libretexts.org |

| Product | this compound | The final target compound. | |

Methylation Reactions

The synthesis of this compound from its precursor, 3-Bromo-5-methyl-2-pyridone, is a critical transformation that hinges on a selective O-methylation reaction. The core challenge in this process lies in the inherent tautomerism of the pyridone ring, which exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. wikipedia.org This equilibrium presents two nucleophilic sites: the oxygen atom and the ring nitrogen atom. Consequently, methylation reactions can yield both the desired O-methylated product (this compound) and the undesired N-methylated by-product. tandfonline.com

The selectivity of the reaction is highly dependent on the choice of reagents and conditions. Electron-withdrawing groups on the pyridine ring generally favor O-methylation. tandfonline.com Several methods have been developed to optimize the yield of the desired methoxy ether.

One common strategy involves the use of a strong base to deprotonate the hydroxyl group, followed by the addition of a methylating agent. For instance, sodium hydride (NaH) can be used to form the sodium salt of the pyridone, which is then reacted with methyl iodide (MeI) to yield the O-methylated product. acs.org

A particularly effective method for the selective O-methylation of hydroxypyridines employs diazomethane (B1218177) in the presence of tert-butanol (B103910). tandfonline.com Research has demonstrated that adding a solution of a 3-hydroxy-4,5-substituted pyridine in tert-butanol to ethereal-diazomethane at low temperatures (-20 °C to room temperature) can produce the corresponding 3-methoxypyridine (B1141550) derivatives in high yields. tandfonline.com The temperature is a critical factor; higher temperatures tend to favor the formation of the N-methyl by-product. tandfonline.com This protocol has proven reliable for a variety of substituted 3-hydroxypyridines, as detailed in the following table.

Table 1: O-Methylation of Various 3-Hydroxypyridine Derivatives Using Diazomethane in tert-Butanol tandfonline.com

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 3-Methoxypyridine | 75 |

| 2 | CH₂CH(CO₂Et)₂ | H | Diethyl 2-(3-methoxypyridin-4-ylmethyl)malonate | 72 |

| 3 | CH₂CN | H | (3-Methoxypyridin-4-yl)acetonitrile | 84 |

| 4 | CHO | H | 3-Methoxyisonicotinaldehyde | 54 |

| 5 | CH(OH)CH₂NHBoc | CH₂NHBoc | tert-Butyl N-[(4S)-4-(hydroxymethyl)-5-methoxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-yl]carbamate | 68 |

| 6 | I | CH₂NHBoc | tert-Butyl N-(5-iodo-3-methoxypyridin-4-ylmethyl)carbamate | 94 |

| 7 | Br | CH₂NHBoc | tert-Butyl N-(5-bromo-3-methoxypyridin-4-ylmethyl)carbamate | 88 |

Other common methylating agents used in organic synthesis for O-methylation include dimethyl sulfate, dimethyl carbonate, and methyl triflate, often used in conjunction with a base and an appropriate solvent system. eurekaselect.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry are widely applied to the synthesis of substituted pyridines and can be adapted for this target molecule. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: A significant green advancement in organic synthesis is the use of microwave irradiation. acs.org Compared to conventional heating methods, microwave-assisted synthesis offers several advantages for preparing pyridine derivatives, including dramatically reduced reaction times (from hours to minutes), improved yields, higher product purity, and lower processing costs. acs.org This technique could potentially be applied to the methylation step, reducing energy consumption and possibly improving selectivity.

Heterogeneous Catalysis: Traditional synthesis often relies on homogeneous acid or base catalysts that can be difficult to separate from the reaction mixture and often require complex purification processes. acs.org A greener alternative is the use of solid, reusable heterogeneous catalysts. acs.org Metal-Organic Frameworks (MOFs), such as UiO-66, have been employed as efficient catalysts for synthesizing substituted pyridines. acs.org These materials offer high surface area, tunable porosity, and easy separation and recyclability, which are significant advantages. acs.org Similarly, zeolite-based catalysts have shown high activity in the synthesis of pyridine bases from sustainable feedstocks like glycerol, highlighting a path toward bio-based chemical production. researchgate.net

Sustainable Synthetic Routes: The development of novel synthetic pathways that utilize less hazardous or renewable starting materials is a cornerstone of green chemistry. While many pyridine syntheses rely on petroleum-derived aldehydes, research is ongoing into more sustainable routes. researchgate.net The modular synthesis of pyridines through cascade reactions catalyzed by metals like copper also represents an efficient and desirable approach. nih.gov

The following table summarizes a comparison between conventional methods and potential green alternatives applicable to pyridine synthesis.

Table 2: Comparison of Conventional and Green Approaches in Pyridine Synthesis

| Feature | Conventional Approach | Green Chemistry Approach | Source |

|---|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation | acs.org |

| Catalysis | Homogeneous acid/base catalysts (e.g., H₂SO₄, NaOH) | Heterogeneous catalysts (e.g., MOFs, zeolites) | acs.orgresearchgate.net |

| Reaction Time | Often several hours to days | Minutes to a few hours | acs.org |

| Solvents | Often uses toxic or high-boiling point solvents (e.g., DMF) | Use of greener solvents (e.g., ethanol, water) or solvent-free conditions | acs.org |

| Atom Economy | Can be low due to stoichiometric reagents | Higher, through catalytic cycles and multi-component reactions | acs.orgnih.gov |

| Purification | Often requires complex chromatography or extraction | Simplified, due to purer products and easily separable catalysts | acs.orgacs.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Chemical Reactivity and Transformation of 3 Bromo 2 Methoxy 5 Methylpyridine

Cross-Coupling Reactions

The bromine atom at the C3 position of 3-Bromo-2-methoxy-5-methylpyridine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, and this compound is an adept substrate for this transformation. mdpi.comlibretexts.org This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as an aryl or vinyl boronic acid or ester. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction tolerates a wide variety of functional groups and reaction conditions can be tailored to achieve high yields. mdpi.comnih.gov For instance, the coupling of substituted bromopyridines with various arylboronic acids is often carried out using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. mdpi.comorganic-chemistry.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent, like 1,4-dioxane (B91453) or dimethylformamide (DMF), is crucial for reaction efficiency. mdpi.comnih.gov The presence of the methoxy (B1213986) group on the pyridine (B92270) ring can influence the electronic properties and may require specific ligand selection to optimize the reaction. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives This table presents representative conditions for Suzuki-Miyaura reactions involving bromopyridine scaffolds, illustrating the general applicability to this compound.

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Variable | nih.gov |

Heck and Sonogashira Couplings

Beyond C(sp²)-C(sp²) bond formation, this compound is a suitable candidate for Heck and Sonogashira couplings to introduce alkenyl and alkynyl moieties, respectively.

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene. While specific examples with this compound are not extensively documented, the reactivity of bromopyridines in such couplings is well-established. acs.org The reaction typically employs a palladium catalyst and a base to produce a substituted pyridine with a new carbon-carbon double bond.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org This transformation allows for the direct alkynylation of the pyridine ring at the C3 position. Copper-free Sonogashira variants have also been developed, broadening the reaction's scope and applicability, especially for substrates sensitive to copper. organic-chemistry.org The reaction is tolerant of various functional groups and provides a direct route to alkynylpyridines, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net

Table 2: General Conditions for Heck and Sonogashira Couplings of Aryl Bromides This table outlines typical conditions for Heck and Sonogashira reactions, which are applicable to this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Alkenes | Pd(OAc)₂ / Phosphine Ligand | Amine or Carbonate Base | DMF, Acetonitrile | acs.org |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) | DMF, THF | libretexts.orgorganic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of arylamines from aryl halides. chemspider.com this compound can be coupled with a wide range of primary and secondary amines using this methodology. The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky electron-rich phosphine ligand, like BINAP or RuPhos, in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). chemspider.comnih.gov These conditions facilitate the coupling of the bromopyridine with various amines, providing access to a diverse array of 3-amino-2-methoxy-5-methylpyridine derivatives, which are important pharmacophores. nih.gov

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (S_NAr), particularly when substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the reactivity towards S_NAr is influenced by the electronic interplay of its substituents. While the methoxy and methyl groups are electron-donating, the pyridine nitrogen itself acts as an electron sink.

Displacement of the bromide at the C3 position by a nucleophile can occur, although it may require forcing conditions or further activation of the ring. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the bromide ion restores the aromaticity of the ring. libretexts.org The rate of these reactions is often dependent on the stability of the Meisenheimer intermediate and the nucleophilicity of the attacking species. libretexts.orgnih.gov For related halopyridines, nucleophiles such as alkoxides, thiophenoxides, and amines have been successfully employed to displace the halide. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. nih.govmasterorganicchemistry.com The existing substituents on this compound further modulate this reactivity.

The substituents direct incoming electrophiles to specific positions:

Methoxy group (at C2): Strongly activating and ortho, para-directing.

Methyl group (at C5): Weakly activating and ortho, para-directing.

Bromo group (at C3): Deactivating and ortho, para-directing.

Pyridine Nitrogen: Strongly deactivating and generally directs incoming electrophiles to the C3 and C5 positions.

Considering these effects, the most likely position for electrophilic attack is the C4 position. The C2-methoxy and C5-methyl groups both activate the ortho C4 position. The C6 position is another possibility, being ortho to the C5-methyl group and para to the C2-methoxy group. However, steric hindrance from the neighboring methyl group might disfavor attack at C6. The C3-bromo group deactivates the ring but would direct to C2 and C4. The strong deactivating effect of the pyridine nitrogen generally disfavors electrophilic substitution unless harsh conditions are used. Common EAS reactions like nitration or further halogenation would likely require forcing conditions, and the regioselectivity would be a result of the complex interplay of these electronic and steric factors. nih.govyoutube.com

Derivatization and Analog Synthesis of this compound

The strategic placement of bromo, methoxy, and methyl groups on the pyridine ring makes this compound a versatile scaffold for the synthesis of a wide array of more complex molecules. Each functional group offers a distinct handle for chemical modification, allowing for selective derivatization at multiple positions. This section details the key reactive pathways for this compound, focusing on modifications at the bromine, methoxy, and methyl positions, as well as functionalization of the pyridine ring itself.

Modification at the Bromine Position

The bromine atom at the C-3 position is a prime site for modification, primarily through palladium-catalyzed cross-coupling reactions. This functionality serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry for creating diverse molecular architectures.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille reactions are prominent examples of transformations where the bromine atom on the pyridine ring is substituted with various organic moieties.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. wikipedia.org It is widely used for synthesizing biaryl compounds. mdpi.comnih.gov The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, would yield the corresponding 3-aryl-2-methoxy-5-methylpyridine derivative. mdpi.com These reactions are often carried out in solvent mixtures like dioxane/water. mdpi.com The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org Reacting this compound with various primary or secondary amines in the presence of a palladium catalyst (e.g., derived from Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP) and a base (e.g., NaOt-Bu) would produce a range of 3-amino-2-methoxy-5-methylpyridine derivatives. chemspider.comorganic-chemistry.org The choice of ligand is critical and has evolved to allow for the coupling of a wide variety of amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a reliable method for synthesizing alkynyl-substituted aromatic compounds. scirp.orgresearchgate.net For this compound, a Sonogashira coupling with a terminal alkyne would result in a 3-alkynyl-2-methoxy-5-methylpyridine. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine. scirp.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org To derivatize this compound, it could be coupled with an organozinc reagent (R-ZnX) using a palladium catalyst like Pd(P(t-Bu)₃)₂ to yield the corresponding 3-substituted product. organic-chemistry.org This method has been successfully applied to the synthesis of complex molecules, including natural products. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The reaction of this compound with an organostannane (R-Sn(Alkyl)₃) under palladium catalysis would lead to the formation of a new C-C bond at the C-3 position.

Table 1: Overview of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C | 3-Aryl/Vinyl-2-methoxy-5-methylpyridine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / Phosphine Ligand / Base | C-N | 3-(R¹R²-amino)-2-methoxy-5-methylpyridine |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | C-C (sp) | 3-Alkynyl-2-methoxy-5-methylpyridine |

| Negishi Coupling | R-ZnX | Pd(P(t-Bu)₃)₂ or Ni catalyst | C-C | 3-Alkyl/Aryl/Vinyl-2-methoxy-5-methylpyridine |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) complex | C-C | 3-Aryl/Vinyl/Alkyl-2-methoxy-5-methylpyridine |

Functionalization of the Methoxy Group

The 2-methoxy group on the pyridine ring is generally stable, but it can be cleaved to reveal the corresponding pyridin-2-one tautomer, a valuable synthetic intermediate.

Demethylation

The removal of the methyl group from the methoxy ether is a key transformation. wikipedia.org This can be achieved under various conditions, often requiring strong reagents. However, more selective methods have been developed.

L-Selectride: Research has shown that L-selectride can be an effective reagent for the chemoselective demethylation of methoxypyridines, particularly when compared to anisoles (methoxybenzenes), which are less reactive under the same conditions. thieme-connect.comthieme-connect.comelsevierpure.com Treating this compound with L-selectride in a solvent like refluxing THF would likely yield 3-bromo-5-methylpyridin-2(1H)-one. thieme-connect.com This selectivity is attributed to the electron-deficient nature of the pyridine ring compared to the benzene ring. thieme-connect.com

Acidic Reagents: Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃) are classical reagents for cleaving aryl methyl ethers. thieme-connect.com However, these conditions are harsh and may not be compatible with other functional groups in the molecule.

Table 2: Reagents for Demethylation of the Methoxy Group

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| L-Selectride | THF, reflux | 3-Bromo-5-methylpyridin-2(1H)-one | Offers chemoselectivity over anisole (B1667542) ethers. thieme-connect.comthieme-connect.com |

| Boron Tribromide (BBr₃) | DCM, low temperature | 3-Bromo-5-methylpyridin-2(1H)-one | Powerful but can be non-selective. thieme-connect.com |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | 3-Bromo-5-methylpyridin-2(1H)-one | Harsh conditions. |

Reactions Involving the Methyl Group

The methyl group at the C-5 position can be functionalized through oxidation or halogenation reactions, providing another avenue for analog synthesis.

Oxidation: The methyl group can be oxidized to a carboxylic acid. acs.orgacs.org This transformation is typically achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) has been used for the oxidation of various methylpyridines to their corresponding pyridine carboxylic acids. acs.orgacs.org Applying such conditions to this compound would be expected to yield 3-bromo-2-methoxy-5-pyridinecarboxylic acid. Another method involves oxidation using a halogen oxidizing agent in the presence of water and actinic radiation. google.com More recently, selective photoelectrocatalytic oxidation methods have also been explored for converting methylpyridines to valuable products like nicotinic acid (Vitamin B3). rsc.org

Halogenation: The methyl group can undergo side-chain halogenation. For example, the side-chain fluorination of 3-methylpyridine (B133936) has been achieved by reacting it with hydrogen fluoride (B91410) and chlorine, yielding products like 3-(trifluoromethyl)pyridine. google.com Similar strategies could potentially be applied to halogenate the methyl group of this compound.

Table 3: Functionalization of the Methyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 3-Bromo-2-methoxy-5-pyridinecarboxylic acid |

| Halogenation | Hydrogen fluoride / Chlorine | 3-Bromo-2-methoxy-5-(halomethyl)pyridine or 3-Bromo-2-methoxy-5-(trihalomethyl)pyridine |

Pyridine Ring Functionalization

Direct functionalization of the pyridine ring C-H bonds is a challenging but increasingly feasible area of research. beilstein-journals.orgrsc.org For this compound, the remaining C-H positions (C-4 and C-6) are potential sites for further derivatization.

Directed ortho-Metalation (DoM): The methoxy group at the C-2 position can act as a directing group for lithiation at the adjacent C-3 position. arkat-usa.orgacs.orgacs.org However, since this position is already occupied by a bromine atom in the title compound, this specific directed metalation is not directly applicable. Instead, metalation at other positions must be considered. The electronic nature of the pyridine ring and the existing substituents make direct deprotonation challenging. nih.gov

Lithiation and Halogen-Dance Reactions: In some halo-substituted alkoxypyridines, treatment with a strong base like n-butyllithium (n-BuLi) can lead to lithium-halogen exchange or metalation at an available C-H position. arkat-usa.orgresearchgate.net For a related compound, 2-bromo-4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) resulted in lithiation at the C-3 position. arkat-usa.org The reactivity of this compound towards strong bases would need to be experimentally determined, but it is conceivable that under specific conditions, metalation at the C-4 or C-6 position could be achieved, allowing for the introduction of various electrophiles.

C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation strategies offer pathways to functionalize pyridine rings directly. beilstein-journals.orgnih.gov These methods can introduce alkyl, aryl, or other groups at specific C-H bonds, often guided by the electronic properties of the ring or through the use of a directing group. beilstein-journals.orgacs.org For example, rhodium-catalyzed C-3/5 methylation of pyridines has been accomplished by exploiting temporary dearomatization. nih.gov While the existing substitution pattern on this compound would influence the regioselectivity, these advanced methods represent a potential route for further functionalization of the pyridine core. nih.gov

Table 4: Potential Pyridine Ring Functionalization Strategies

| Position | Method | Potential Reagents | Potential Product |

|---|---|---|---|

| C-4 / C-6 | Directed Metalation / C-H Lithiation | Strong base (e.g., LDA, LTMP), then Electrophile (E⁺) | 4-E or 6-E substituted derivative |

| C-4 / C-6 | Transition-Metal-Catalyzed C-H Activation | Pd, Rh, or Ru catalyst / Coupling partner | 4- or 6-functionalized derivative |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Methoxy 5 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-Bromo-2-methoxy-5-methylpyridine is expected to display four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and methyl groups exert specific influences on the chemical shifts of the aromatic protons.

The expected signals are:

A singlet for the methoxy group protons (-OCH₃).

A singlet for the methyl group protons (-CH₃) at C-5.

Two distinct signals for the aromatic protons on the pyridine (B92270) ring at positions C-4 and C-6. Due to their meta-relationship, they would appear as doublets with a small coupling constant (J).

The precise chemical shifts (δ) are influenced by the solvent used for analysis. However, a predicted spectrum can be tabulated based on established principles of substituent effects on aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~7.8 - 8.0 | Doublet (d) | 1H |

| H-4 | ~7.4 - 7.6 | Doublet (d) | 1H |

| OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |

| CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 163 |

| C-6 | ~148 - 150 |

| C-4 | ~140 - 142 |

| C-5 | ~130 - 133 |

| C-3 | ~110 - 113 |

| OCH₃ | ~53 - 55 |

| CH₃ | ~17 - 19 |

Table 2: Predicted ¹³C NMR Data for this compound.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation would be a cross-peak between the aromatic protons at the H-4 and H-6 positions, confirming their connectivity through three bonds on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is instrumental for unambiguously assigning carbon signals. Expected correlations would include:

The aromatic proton at δ ~7.4-7.6 ppm to the C-4 carbon.

The aromatic proton at δ ~7.8-8.0 ppm to the C-6 carbon.

The methoxy protons to the methoxy carbon.

The C-5 methyl protons to the C-5 methyl carbon. The carbons bearing no protons (C-2, C-3, and C-5) would be absent from the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com It is vital for piecing together the molecular fragments and confirming the substitution pattern. Key expected HMBC correlations for this compound would be:

Methoxy Protons (-OCH₃): A strong correlation to the C-2 carbon, confirming the position of the methoxy group.

C-5 Methyl Protons (-CH₃): Correlations to the C-5 carbon it is attached to, as well as to the adjacent C-4 and C-6 carbons.

Aromatic Proton H-4: Correlations to C-5, C-6, and C-2.

Aromatic Proton H-6: Correlations to C-5, C-4, and C-2.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule. For this compound (C₇H₈BrNO), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to an experimentally determined value.

| Ion Formula | Calculated m/z |

| [C₇H₉⁷⁹BrNO]⁺ | 201.9862 |

| [C₇H₉⁸¹BrNO]⁺ | 203.9842 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for the protonated molecular ion of this compound.

The predicted m/z for the [M+H]⁺ adduct is 201.98621. uni.lu The presence of two peaks separated by approximately 2 m/z units with nearly equal intensity is a hallmark of a compound containing a single bromine atom.

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. Analyzing this fragmentation pattern provides structural clues. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, imparts a characteristic isotopic pattern to any fragment containing the bromine atom. docbrown.info

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): The molecular ion may lose a methyl group from the methoxy substituent, leading to a significant [M-15]⁺ fragment.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at [M-79/81]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde from the methoxy group could lead to an [M-30]⁺ fragment.

| Fragment Ion | Description | Predicted m/z |

| [C₇H₈BrNO]⁺ | Molecular Ion (M⁺) | 201/203 |

| [C₆H₅BrNO]⁺ | Loss of •CH₃ | 186/188 |

| [C₇H₈NO]⁺ | Loss of •Br | 122 |

| [C₆H₆BrN]⁺ | Loss of CH₂O | 171/173 |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Predicted Collision Cross Section (CCS) Measurements

Collision Cross Section (CCS) is a crucial physicochemical parameter that describes the size and shape of an ion in the gas phase. semanticscholar.org Determined through ion mobility-mass spectrometry (IM-MS), CCS values provide an additional dimension of separation and identification, enhancing the confidence of compound annotation, especially in complex mixtures. semanticscholar.org In recent years, machine learning and other computational models have been developed to predict CCS values with a high degree of accuracy, often with median relative errors below 3%. nih.govbohrium.com These prediction tools are invaluable when experimental standards are not available. semanticscholar.org

For this compound, predicted CCS values have been calculated using established models. These predictions, based on the compound's structure, provide critical data for its identification in advanced analytical workflows. The predicted CCS values for various adducts of this compound are presented below. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.98621 | 130.6 |

| [M+Na]⁺ | 223.96815 | 143.8 |

| [M-H]⁻ | 199.97165 | 136.3 |

| [M+NH₄]⁺ | 219.01275 | 152.7 |

| [M+K]⁺ | 239.94209 | 133.8 |

| [M+H-H₂O]⁺ | 183.97619 | 130.8 |

| [M+HCOO]⁻ | 245.97713 | 152.3 |

| [M+CH₃COO]⁻ | 259.99278 | 182.8 |

Data sourced from CCSbase predictions. uni.lu

Infrared (IR) and Raman Spectroscopy

While specific experimental IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its functional groups. These spectroscopic techniques are essential for identifying the structural components of a molecule.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations typically in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Methoxy Group Vibrations: The methoxy group (–OCH₃) will show characteristic C-H stretching vibrations. Asymmetric and symmetric stretches are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. scielo.org.za The C-O stretching vibration will produce a strong band, typically in the 1250-1000 cm⁻¹ region.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will also have characteristic asymmetric and symmetric C-H stretching and bending vibrations.

C-Br Vibration: The carbon-bromine bond (C-Br) stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

Analysis of related compounds, such as 2-Amino-5-bromo-3-methylpyridine, provides further insight into the expected spectral features of a bromo-methyl-substituted pyridine ring. nist.govspectrabase.com

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl/Methoxy C-H | Stretching | 2980 - 2850 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

| Methyl (CH₃) | Bending | ~1460, ~1380 |

| Methoxy (C-O) | Stretching | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, determined by UV-Vis spectroscopy, are dictated by the electronic transitions within the pyridine chromophore and the influence of its substituents. The pyridine ring undergoes π → π* and n → π* transitions. The substituents—bromo, methoxy, and methyl groups—act as auxochromes, which can modify the absorption wavelength (λmax) and intensity.

The methoxy (–OCH₃) and methyl (–CH₃) groups are electron-donating, while the bromo (–Br) group is deactivating yet ortho-, para-directing with its lone pairs. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The π → π* transitions, in particular, are likely to be shifted into the near-UV region. Theoretical calculations on similar molecules show that electronic transitions can be assigned to specific molecular orbitals, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. scielo.org.za

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not publicly documented, the analysis of a structurally related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, offers valuable insights. nih.gov

In the crystal structure of this analogue, the bromo-methoxyphenyl ring is nearly planar. nih.gov The dihedral angle between its two aromatic rings is 51.39 (5)°. nih.gov The molecules in the crystal are stabilized by van der Waals forces. nih.gov Such data is critical for understanding steric and electronic effects within the molecule and its interactions in a condensed phase.

Table 3: Crystallographic Data for the Analogue 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (ų) | 1093.0 (2) |

| Z | 4 |

Data from Adeel et al. (2012). nih.gov

Chiroptical Spectroscopy for Chiral Analogues

The title compound, this compound, is achiral and therefore does not exhibit chiroptical activity. It will not rotate plane-polarized light or show differential absorption of circularly polarized light.

However, if a chiral center were introduced into a derivative of this molecule, for instance through the synthesis of an analogue with a stereogenic center or by creating a molecule with axial chirality (atropisomerism), then chiroptical spectroscopy techniques would become essential for its characterization. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed. CD spectroscopy measures the difference in absorption between left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. ORD measures the change in the angle of plane-polarized light as a function of wavelength. For any such hypothetical chiral analogues of this compound, these techniques would be indispensable for stereochemical assignment and for studying conformational dynamics in solution.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Methoxy 5 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-2-methoxy-5-methylpyridine, DFT studies would typically be performed to determine its optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties. Different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to achieve a balance between accuracy and computational cost. Such studies have been conducted on related isomers like 2-bromo-5-methylpyridine, providing insights into their structure and reactivity. researchgate.net However, no such specific data has been published for this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) could be used to provide a more rigorous, albeit computationally expensive, analysis of the electronic structure of this compound. These methods are often used as a benchmark for DFT results. Studies on similar molecules, such as 3-bromo-2-hydroxypyridine, have utilized both DFT and HF methods for comparative analysis. uni.lu

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be used to explore its potential interactions with biological targets, such as enzymes or receptors. This would involve predicting the binding affinity and mode of interaction, which is crucial for drug discovery and design. While docking studies have been performed on various pyridine (B92270) derivatives to assess their biological activity, no specific molecular docking simulations for this compound have been reported in the literature. researchgate.netbiosynth.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water, would provide insights into its conformational flexibility, solvation properties, and the stability of its potential complexes with other molecules. These simulations are valuable for understanding how the molecule behaves in a dynamic biological environment. To date, no molecular dynamics simulation studies specifically focusing on this compound have been published. biosynth.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. For this compound, FMO analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for predicting its reactivity in chemical reactions. While FMO analysis is a standard component of computational studies on pyridine derivatives, specific HOMO-LUMO data for this compound is not available. uni.lu

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting the electrophilic and nucleophilic sites. For this compound, an MEP analysis would identify the regions with negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). This is crucial for understanding its intermolecular interactions, including hydrogen bonding, and for predicting its reactivity. MEP analyses have been conducted for related compounds like 3-bromo-2-hydroxypyridine, but not for the specific title compound. uni.lu

Reactivity Indices and Selectivity Prediction

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of molecules. Through the calculation of various reactivity indices, predictions can be made about how a molecule like this compound will behave in chemical reactions. While specific computational studies on this compound are not extensively available in the current literature, the principles of substituent effects on the electronic properties of the pyridine ring can be used to infer its reactivity.

Substituent Effects on the Pyridine Ring:

The electronic influence of each substituent can be broadly categorized as either electron-donating or electron-withdrawing, which in turn affects the electron density at different positions of the pyridine ring.

Methoxy (B1213986) Group (-OCH₃) at C2: The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which can delocalize into the pyridine ring. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. However, its inductive effect is electron-withdrawing due to the electronegativity of the oxygen atom. In the case of a 2-methoxy substituent, the electron-donating resonance effect is significant.

Bromo Group (-Br) at C3: The bromo group is an electron-withdrawing group primarily due to its inductive effect, pulling electron density away from the ring. Halogens can also exhibit a weak electron-donating resonance effect, but for bromine, the inductive effect typically dominates.

Methyl Group (-CH₃) at C5: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation, which pushes electron density into the ring.

Predicted Reactivity and Selectivity:

Based on the electronic properties of the substituents, the following predictions can be made regarding the reactivity and selectivity of this compound:

Nucleophilicity: The pyridine nitrogen atom possesses a lone pair of electrons, making it inherently nucleophilic. The presence of the electron-donating methoxy and methyl groups is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted pyridine. This would make it more reactive towards electrophiles, such as in alkylation or protonation reactions at the nitrogen.

Electrophilic Aromatic Substitution: The combined electron-donating effects of the methoxy and methyl groups would activate the pyridine ring towards electrophilic aromatic substitution, despite the deactivating effect of the bromo group. The directing influence of the substituents would determine the position of substitution. The 2-methoxy group strongly directs incoming electrophiles to the 5-position. However, since this position is already occupied by a methyl group, the directing effects would need to be carefully considered for any potential electrophilic attack on the ring carbons.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing bromo group suggests that the molecule could undergo nucleophilic aromatic substitution, where the bromide ion acts as a leaving group. The positions ortho and para to the electron-withdrawing group and the nitrogen atom are typically the most activated towards this type of reaction.

To provide a more quantitative prediction of reactivity, Density Functional Theory (DFT) calculations are often employed. ias.ac.in Such studies on substituted pyridines have shown that various calculated parameters can serve as reliable reactivity indices. ias.ac.in These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A higher HOMO energy indicates greater nucleophilicity, and a lower LUMO energy indicates greater electrophilicity. The distribution of these orbitals can also indicate the most likely sites for reaction.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

Fukui Functions: These indices are used to predict the local reactivity of different sites within a molecule. The Fukui function for electrophilic attack indicates the most likely site for a nucleophile to attack, and the Fukui function for nucleophilic attack indicates the most probable site for an electrophile to attack.

While specific data for this compound is not available, the table below summarizes the expected qualitative effects of the substituents on the reactivity of the pyridine ring.

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

| Methoxy (-OCH₃) | 2 | Strong Electron-Donating (Resonance), Weak Electron-Withdrawing (Inductive) | Activates the ring towards electrophilic attack; Increases nucleophilicity of the ring nitrogen. |

| Bromo (-Br) | 3 | Strong Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Deactivates the ring towards electrophilic attack; Potentially facilitates nucleophilic substitution at C3. |

| Methyl (-CH₃) | 5 | Weak Electron-Donating (Inductive & Hyperconjugation) | Weakly activates the ring towards electrophilic attack. |

Table 1. Expected Electronic Effects of Substituents in this compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocycles

3-Bromo-2-methoxy-5-methylpyridine serves as a pivotal starting material for the synthesis of a wide array of complex heterocyclic compounds, which are core structures in many pharmaceutically active molecules. The presence of the bromine atom at the 3-position allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reactivity is fundamental to the construction of biaryl and other complex aromatic systems.

One significant application of this compound is in the synthesis of fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These scaffolds are of great interest in medicinal chemistry due to their prevalence in drugs with a wide range of biological activities. The general strategy involves the substitution of the bromide with a nitrogen-containing nucleophile, followed by an intramolecular cyclization to form the fused ring system. For instance, in the synthesis of imidazo[1,2-a]pyridines, the bromine atom can be displaced by an amino group, which then undergoes cyclization with a suitable partner to construct the imidazole (B134444) ring. Similarly, the synthesis of triazolopyridines can be achieved through a modified Mitsunobu reaction or other cyclization strategies starting from the corresponding hydrazinopyridine derivative, which can be prepared from this compound. acs.org

The following table provides examples of complex heterocycles that can be synthesized using this compound as a key building block.

| Heterocyclic System | Synthetic Approach | Key Reaction |

| Imidazo[1,2-a]pyridines | Nucleophilic substitution followed by intramolecular cyclization | Buchwald-Hartwig amination, Cyclocondensation |

| Triazolo[4,3-a]pyridines | Formation of a hydrazinopyridine intermediate followed by cyclization | Nucleophilic aromatic substitution, Dehydrative cyclization |

| Substituted Bipyridines | Cross-coupling with another pyridine-containing boronic acid or ester | Suzuki-Miyaura Coupling |

Precursor in Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motif, the 2-methoxy-5-methylpyridine (B82227) core, is present in several biologically active natural products. Therefore, this compound represents a valuable synthetic precursor for the construction of these complex molecules. The strategic placement of the bromo, methoxy (B1213986), and methyl groups allows for a stepwise and controlled elaboration of the pyridine (B92270) core to match the substitution patterns found in nature.

For example, certain marine alkaloids and microbial metabolites feature a substituted pyridine ring. The synthesis of these natural products often requires the careful introduction of various functional groups onto a pre-existing pyridine scaffold. This compound provides a convenient starting point, where the bromine atom can be transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions or nucleophilic substitutions. The methoxy and methyl groups can also be modified or can serve to direct the regioselectivity of subsequent reactions.

The table below outlines a hypothetical synthetic strategy for a natural product containing a 2-methoxy-5-methylpyridine core, starting from this compound.

| Target Natural Product Class | Key Synthetic Transformations | Potential Reactions |

| Pyridine-containing Alkaloids | C-C and C-N bond formation, functional group interconversion | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Demethylation, Oxidation |

| Polyketide-Pyridine Hybrids | Chain elongation and cyclization | Grignard reaction, Wittig reaction, Macrolactonization |

Ligand and Catalyst Development

The development of novel ligands and catalysts is a cornerstone of modern organic chemistry, enabling new transformations and improving the efficiency and selectivity of existing ones. Substituted pyridines are a prominent class of ligands due to the coordinating ability of the nitrogen atom. This compound serves as a valuable precursor for the synthesis of tailored pyridine-based ligands for a variety of catalytic applications.

The bromine atom in this compound allows for its incorporation into larger ligand frameworks through cross-coupling reactions. For example, it can be used to synthesize bipyridine ligands, which are widely employed in coordination chemistry and catalysis. By coupling this compound with another pyridyl boronic acid or organotin reagent, unsymmetrical bipyridine ligands with specific electronic and steric properties can be prepared. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of reactions, including cross-coupling, hydrogenation, and C-H activation. acs.org

Furthermore, the methoxy and methyl groups on the pyridine ring can influence the properties of the resulting metal complexes. The electron-donating nature of the methoxy group can enhance the electron density at the metal center, which can be beneficial for certain catalytic cycles. The methyl group provides steric bulk, which can be used to control the selectivity of the catalytic reaction.

The following table summarizes the potential applications of ligands and catalysts derived from this compound.

| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Catalytic Applications |

| Bipyridine Ligands | Suzuki-Miyaura or Stille coupling with a pyridylboronic acid or stannane | Cross-coupling reactions, Asymmetric catalysis |

| Phosphine-Pyridine Ligands | Reaction with a phosphine-containing nucleophile or cross-coupling with a phosphine-containing boronic acid | Hydrogenation, Hydroformylation, C-H activation |

| Palladium(II) Complexes | Direct coordination of the pyridine nitrogen to a palladium precursor | Suzuki-Miyaura coupling, Heck reaction |

Role of 3 Bromo 2 Methoxy 5 Methylpyridine in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Development

3-Bromo-2-methoxy-5-methylpyridine serves as a crucial building block in the synthesis of more complex molecules for the pharmaceutical industry. innospk.com Its structure, featuring a pyridine (B92270) ring substituted with bromine, methoxy (B1213986), and methyl groups, provides a versatile scaffold for creating a wide array of derivatives. innospk.com The bromine atom, in particular, acts as a reactive site, readily participating in substitution and coupling reactions, which are fundamental processes in the construction of intricate molecular frameworks for drug candidates. innospk.com

This compound is a key intermediate in the development of various therapeutic agents. For instance, it is utilized in the synthesis of cholinergic drugs aimed at treating gastrointestinal diseases. Furthermore, derivatives of this chemical class have been investigated for their potential in treating cardiovascular diseases through the selective inhibition of the Cyp11B2 enzyme, also known as aldosterone (B195564) synthase.

The utility of this compound extends to the synthesis of ligands for central nicotinic acetylcholine (B1216132) receptors. chemicalbook.com It is also a precursor in the creation of oxazolidinone derivatives, which act as modulators of mGluR5 receptors, implicated in various neurological disorders. The synthesis of these complex molecules often involves palladium-catalyzed coupling reactions.

Table 1: Applications as a Pharmaceutical Intermediate

| Therapeutic Area | Target/Application |

| Gastroenterology | Cholinergic drugs for gastrointestinal diseases |

| Cardiovascular | Aldosterone synthase (Cyp11B2) inhibitors |

| Neurology | mGluR5 receptor modulators (oxazolidinone derivatives) |

| Neurology | Ligands for central nicotinic acetylcholine receptors chemicalbook.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, the arrangement of the bromine, methoxy, and methyl groups on the pyridine ring is critical. innospk.com These substituents influence the molecule's electronic properties, which in turn affect reaction pathways and the ultimate biological effect of the synthesized compounds. innospk.com

The bromine atom enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack from biological molecules, a key interaction for modulating enzyme activities or receptor signaling pathways. SAR studies on related pyridine derivatives have shown that modifications to the substituents can significantly impact the compound's affinity for its biological target. For example, in the development of adenosine (B11128) A2B receptor agonists, the specific arrangement of functional groups on the pyridine core was crucial for binding and efficacy.

Targeting Specific Biological Pathways

Derivatives of this compound have been investigated for their ability to target specific biological pathways involved in disease. One notable area of research is the inhibition of aldosterone synthase (Cyp11B2), an enzyme critical in the biosynthesis of the hormone aldosterone. Overactivity of this pathway can contribute to cardiovascular diseases, making its inhibition a therapeutic strategy.

Furthermore, compounds derived from this scaffold have been explored as modulators of mGluR5 receptors. These receptors are involved in synaptic plasticity and are implicated in a range of neurological and psychiatric disorders. By designing molecules that specifically interact with these receptors, researchers aim to develop targeted therapies for these conditions.

Design and Synthesis of Pharmacologically Active Analogues

The chemical structure of this compound makes it an ideal starting point for the design and synthesis of pharmacologically active analogues. The bromine atom is particularly important, serving as a handle for various chemical modifications. innospk.com

One of the most common synthetic strategies employed is the Suzuki-Miyaura coupling reaction. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the attachment of a wide variety of aryl and vinyl groups to the pyridine ring. This method is instrumental in creating biaryl compounds, which are common motifs in many biologically active molecules.

Nucleophilic substitution reactions are also frequently used, where the bromine atom is displaced by a range of nucleophiles to introduce new functional groups and create diverse derivatives. The synthesis of analogues often involves a multi-step process. For instance, the synthesis of some bioactive benzohydrazide (B10538) derivatives starts with 2-bromo-5-methoxybenzoic acid, which is then converted through several steps to the final products. nih.gov

Exploration of Antimicrobial and Anticancer Properties

Pyridine derivatives have shown significant potential as both antimicrobial and anticancer agents. Research has indicated that compounds incorporating the pyridine scaffold can inhibit the growth of various bacterial strains in vitro. The design of novel pyridothienopyrimidine derivatives has yielded compounds with significant antimicrobial activity against several bacterial and fungal strains. nih.gov

In the realm of oncology, derivatives of this compound are being investigated for their anticancer potential. Studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells. For example, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have demonstrated cytotoxicity against lung, liver, and colon cancer cell lines. mdpi.com Similarly, newly synthesized pyridothienopyrimidine derivatives have shown potent cytotoxic activity against HepG-2 and MCF-7 cancer cell lines. nih.gov

Table 2: Investigated Biological Activities

| Activity | Target/Model | Findings |

| Antimicrobial | Various bacterial and fungal strains | Some derivatives show significant inhibitory effects nih.gov |

| Anticancer | Lung (NCI-H460), Liver (HepG2), Colon (HCT-116) cancer cell lines | Certain derivatives exhibit higher cytotoxicity than the reference drug doxorubicin (B1662922) mdpi.com |

| Anticancer | HepG-2 and MCF-7 cancer cell lines | Some derivatives display potent cytotoxic activity nih.gov |

Enzyme Inhibition Studies

The development of enzyme inhibitors is a major focus in medicinal chemistry, and derivatives of this compound have been explored in this context. A significant area of investigation is the inhibition of aldosterone synthase (Cyp11B2). The selective inhibition of this enzyme is a promising approach for the treatment of cardiovascular diseases.

In addition to aldosterone synthase, other enzymes have been targeted. For instance, some pyridothienopyrimidine derivatives have been examined as inhibitors of EGFR kinase, a key target in cancer therapy. nih.gov Molecular docking studies are often employed to understand the binding modes of these inhibitors within the active site of the enzyme, guiding the design of more potent and selective compounds. nih.gov

Biological Activity and Mechanistic Insights

In Vitro Assays for Biological Activity

Direct and comprehensive in vitro studies to determine the biological activity profile of 3-Bromo-2-methoxy-5-methylpyridine are not extensively reported. The compound is frequently cited in the context of synthetic procedures for creating libraries of compounds that are then subjected to biological screening. google.comgoogle.com

For instance, this compound is used as a reactant in the preparation of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines, which are then evaluated for their potential as phosphodiesterase 1 (PDE1) inhibitors. google.comgoogleapis.com Similarly, it is a precursor for the synthesis of potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com

One comparative study of pyridine (B92270) derivatives suggests that this compound may possess inhibitory activity against the Cytochrome P450 1A2 (CYP1A2) enzyme. However, specific quantitative data such as IC₅₀ values from direct enzymatic assays on this compound are not detailed in the available resources.

Table 1: Summary of Investigated In Vitro Activities

| Assay Type | Target/System | Finding | Citation |

| Enzymatic Assay | Cytochrome P450 1A2 (CYP1A2) | Indicated as an inhibitor in a comparative context; specific data not provided. |

Molecular Mechanisms of Action

The molecular mechanism of action for this compound has not been elucidated in the available scientific literature. Research into mechanisms, such as the modulation of specific signaling pathways or cellular processes, has been directed at the more complex molecules derived from this pyridine compound. google.comgoogle.comgoogleapis.com

Interaction with Biomolecular Targets

The primary biomolecular target tentatively associated with this compound is the Cytochrome P450 enzyme, specifically CYP1A2. The interaction is described as inhibitory, though this is based on a comparative analysis with structurally related pyridine derivatives. Detailed studies, such as binding assays or crystallographic analyses to confirm and characterize this interaction, are not publicly available. The significance of this potential interaction lies in the possible modulation of the metabolism of other drugs or xenobiotics that are substrates of CYP1A2.

Toxicity and ADME Considerations

Specific data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not available in the public domain.

Toxicological information is limited to hazard classifications. The compound is classified as having acute oral toxicity and being a skin irritant.

Table 2: Hazard Classification for this compound

| Hazard Class | Code | Description |

| Acute toxicity, Oral | Acute Tox. 4 | Harmful if swallowed |

| Skin irritation | Skin Irrit. 2 | Causes skin irritation |

Emerging Research Directions and Future Perspectives for 3 Bromo 2 Methoxy 5 Methylpyridine

常见问题

Basic: What are the optimal synthetic routes for preparing 3-Bromo-2-methoxy-5-methylpyridine?

Methodological Answer:

The compound is typically synthesized via bromination of 2-methoxy-5-methylpyridine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 3-position can be achieved using a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) at 60–80°C . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .